molecular formula C11H12O2 B2361522 4-Benzyloxolan-2-one CAS No. 22530-98-9

4-Benzyloxolan-2-one

Cat. No. B2361522
CAS RN: 22530-98-9
M. Wt: 176.215
InChI Key: YKUMFVKVLCXLOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Benzyloxolan-2-one is a chemical compound with the CAS number 22530-98-9 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of 4-Benzyloxolan-2-one involves the conversion of an oxetane compound into a butyrolactone compound through a carbonyl insertion ring expansion reaction in the presence of a solvent and a cobalt catalyst .


Molecular Structure Analysis

The molecular formula of 4-Benzyloxolan-2-one is C11H12O2 . It has a molar mass of 176.21 and a density of 1.122 g/cm3 .


Physical And Chemical Properties Analysis

4-Benzyloxolan-2-one has a melting point of 45-46 °C and a boiling point of 155-160 °C at a pressure of 1 Torr .

Scientific Research Applications

Enzyme Inhibition and Medicinal Chemistry

4-Benzyloxolan-2-one derivatives, particularly 4H-3,1-benzoxazin-4-ones, have been studied for their potential as inhibitors of human leukocyte elastase, an enzyme implicated in various inflammatory conditions. Research by Krantz et al. (1990) highlights their role in forming acyl enzyme intermediates and identifies specific structural features that enhance their potency as elastase inhibitors (Krantz et al., 1990).

Asymmetric Synthesis in Drug Discovery

1,4-Benzoxazin-3-ones, closely related to 4-Benzyloxolan-2-one, have been utilized in the asymmetric synthesis of biologically active molecules, as demonstrated by Pawliczek et al. (2018). This highlights their significance in creating enantioselective compounds for drug discovery (Pawliczek et al., 2018).

Ecological and Pharmaceutical Importance

Macias et al. (2009) discuss the bioactivity of benzoxazinones, a class that includes 4-Benzyloxolan-2-one derivatives. These compounds are noted for their phytotoxic, antifungal, antimicrobial, and antifeedant effects, offering potential applications in natural herbicide models and pharmaceutical development (Macias et al., 2009).

Antifungal and Antimicrobial Applications

Compounds like 4-Benzyloxolan-2-one have been studied for their antifungal and antimicrobial properties. Limban et al. (2019) synthesized benzamide derivatives exhibiting potent antifungal activity, suggesting their potential as therapeutic alternatives in treating fungal infections (Limban et al., 2019).

Antioxidant and Analgesic Activities

The antioxidant and analgesic properties of 4-Phenyl-1,5-benzodiazepin-2-one and its derivatives, which share structural similarities with 4-Benzyloxolan-2-one, were explored by Ongone et al. (2019). These studies provide insights into their potential use in treating pain and oxidative disorders (Ongone et al., 2019).

Synthesis and Chemical Reactivity

Zidar and Kikelj (2008) presented a convenient synthesis method for 3,4-dihydro-1,4-benzoxazin-2-ones, which are structurally related to 4-Benzyloxolan-2-one. This research contributes to understanding the reactivity and potential applications of these compounds in various chemical processes (Zidar & Kikelj, 2008).

Safety and Hazards

4-Benzyloxolan-2-one is intended for R&D use only and is not advised for medicinal, household, or other uses . It is classified as Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A, and STOT SE 3, indicating that it can cause harm if swallowed, skin irritation, serious eye irritation, and may cause respiratory irritation .

Relevant Papers A paper titled “Synthesis and characterization of new benzyl-protected 2-iodo-4-tert-octylphenol and its application in preparation of 1-benzyloxoxy-2-(3,6-di-tert-butyl-9H-carbazolyl)-4-tert-octylbenzene” discusses the synthesis of 4-Benzyloxolan-2-one and its application in the preparation of other compounds .

properties

IUPAC Name

4-benzyloxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c12-11-7-10(8-13-11)6-9-4-2-1-3-5-9/h1-5,10H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKUMFVKVLCXLOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC1=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

22530-98-9
Record name DIHYDRO-4-(PHENYLMETHYL)-2(3H)-FURANONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 4-benzoyl-dihydro-furan-2-one (5 g) in methanol (250 mL) in a Parr® reactor is added palladium chloride (0.25 g). The mixture is shaken under hydrogen (50 PSI) for 3 h. The mixture is filtered through a pad of Celite® (40 g) and the filtrate concentrated. The residue is chromatographed on SiO2 (10% ethyl acetate/hexanes, then 30% ethyl acetate/hexanes) to yield the title compound, (2.5 g, 34% from 3-benzoylpropionic acid), as a colorless liquid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0.25 g
Type
catalyst
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.